molecular formula C16H14N4O2S B2574175 4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one CAS No. 2310208-64-9

4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Cat. No.: B2574175
CAS No.: 2310208-64-9
M. Wt: 326.37
InChI Key: AORLCJPSMHCZGP-UHFFFAOYSA-N
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Description

4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a complex organic compound that features an indole ring, a thiazole ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Ring: Starting from a suitable precursor, such as an aniline derivative, the indole ring is formed through a Fischer indole synthesis.

    Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

    Piperazine Ring Formation: The piperazine ring is often introduced through a nucleophilic substitution reaction involving a suitable piperazine derivative.

    Coupling Reactions: The final step involves coupling the indole, thiazole, and piperazine rings through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancers.

Mechanism of Action

The mechanism of action of 4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can interact with aromatic amino acids in proteins, while the thiazole and piperazine rings can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazine: Lacks the carbonyl group on the piperazine ring.

    4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperidin-2-one: Contains a piperidine ring instead of a piperazine ring.

    4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)pyrrolidin-2-one: Contains a pyrrolidine ring instead of a piperazine ring.

Uniqueness

4-(1H-Indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is unique due to the presence of all three rings (indole, thiazole, and piperazine) in its structure. This combination of rings provides a unique set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(1H-indole-6-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c21-14-10-19(6-7-20(14)16-18-5-8-23-16)15(22)12-2-1-11-3-4-17-13(11)9-12/h1-5,8-9,17H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AORLCJPSMHCZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1C(=O)C2=CC3=C(C=C2)C=CN3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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